Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)

Vue d'ensemble

Description

Molecular Structure Analysis

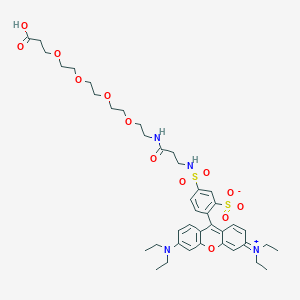

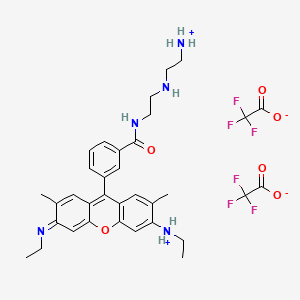

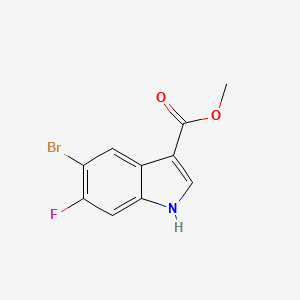

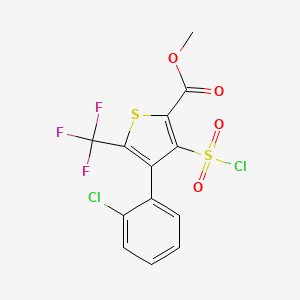

The molecular formula of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is C30H37N5O2.2C2HF3O2 . The InChI key is HVLQCCQYBRDMLJ-IQKNAWRNSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 727.69 . It fluoresces with an excitation wavelength (λex) of 528 nm and an emission wavelength (λem) of 553 nm in 0.1 M phosphate pH 3.0 .Applications De Recherche Scientifique

Chemosensors and Detection Systems

Recent advancements in rhodamine-based chemosensors demonstrate their pivotal role in detecting cations, anions, and small bio-functional molecules like thiols and amino acids. The improvements in rhodamine-based sensors from 2018 to 2022, focusing on their detection limits, mechanisms, and overall performance, highlight the ongoing need for enhanced sensitivity and repeatability in chemical sensing technologies. The comprehensive review by Wang et al. (2022) underscores the potential of rhodamine derivatives in advancing detection methods, despite the challenges that persist in their development (Wang et al., 2022).

Environmental Monitoring and Hydrodynamics

The use of rhodamine WT, closely related to Rhodamine 6G derivatives, for characterizing stream hydrodynamics and transient storage illustrates the environmental applications of these compounds. Runkel's (2015) review of rhodamine WT in freshwater systems addresses its nonconservative behavior and the implications for studying physical transport processes in hydrologic studies. This research highlights the complexities and considerations necessary when employing rhodamine compounds in environmental monitoring (Runkel, 2015).

Analytical and Biochemical Applications

The versatility of rhodamine derivatives extends to analytical and biochemical sciences. Friedman's (2004) exploration of the ninhydrin reaction, which involves rhodamine compounds, reveals their significance in detecting and analyzing amino acids, peptides, and proteins across a spectrum of scientific disciplines. This study emphasizes the broad utility of rhodamine derivatives in enhancing analytical techniques for agricultural, nutritional, and medical research (Friedman, 2004).

Orientations Futures

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has potential for further development and application in proteomics research and other areas of biotechnology. Its high fluorescence and pH sensitivity make it a valuable tool for studying cellular biology, disease mechanisms, and therapeutic responses .

Propriétés

IUPAC Name |

[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQCCQYBRDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39F6N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)